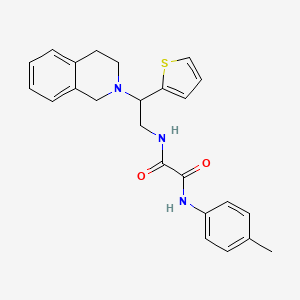

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide is a compound of significant interest due to its intricate structure and potential applications. This compound is characterized by the presence of a dihydroisoquinoline moiety, a thiophene ring, and an oxalamide linkage, which together impart unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide typically involves multi-step reactions, beginning with the preparation of the dihydroisoquinoline and thiophene intermediates. These intermediates are then linked through a series of condensation and coupling reactions, often employing reagents such as oxalyl chloride and catalysts to facilitate the formation of the oxalamide bond.

Industrial Production Methods

For large-scale production, the synthesis process is optimized to maximize yield and purity. Industrial methods may involve continuous flow chemistry, allowing for the efficient and consistent production of this compound. Reaction conditions such as temperature, pressure, and solvent choice are rigorously controlled to ensure the desired product's quality.

Análisis De Reacciones Químicas

Types of Reactions

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: This reaction may occur at the dihydroisoquinoline or thiophene rings, leading to oxidized derivatives.

Reduction: Reductive conditions can modify the oxalamide linkage or other functional groups.

Substitution: Both electrophilic and nucleophilic substitution reactions are possible, particularly at the thiophene and aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The choice of solvent and reaction temperature can significantly influence the reaction outcome.

Major Products Formed

Major products from these reactions typically include modified versions of the parent compound, where specific functional groups have been altered while maintaining the overall molecular framework.

Aplicaciones Científicas De Investigación

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide has diverse applications across several scientific fields:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for therapeutic properties, including potential use in drug development.

Industry: Utilized in materials science for the development of novel polymers and coatings.

Mecanismo De Acción

The mechanism of action of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to fit into the active sites of these targets, modulating their activity. Pathways affected by this compound may include signal transduction, metabolic processes, and gene expression regulation.

Comparación Con Compuestos Similares

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide stands out due to its unique combination of dihydroisoquinoline and thiophene moieties. Similar compounds include:

N1-(2-(dihydroisoquinolin-2(1H)-yl)-2-ethyl)-N2-(p-tolyl)oxalamide

N1-(2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-N2-(oxalamide)

The presence of both dihydroisoquinoline and thiophene rings in one molecule provides a distinct set of chemical and biological properties that are not observed in compounds containing only one of these moieties. This combination enhances the compound's versatility and potential for various applications.

There you have it—hopefully that dives deep enough for your needs. What more can we do with this?

Actividad Biológica

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure that combines an isoquinoline moiety with thiophene and oxalamide functionalities, suggesting diverse pharmacological properties.

Molecular Characteristics

- Molecular Formula : C23H22N4O3S

- Molecular Weight : 426.5 g/mol

- CAS Number : 898417-02-2

The biological activity of this compound is largely attributed to its interaction with various biological targets, particularly in the context of neurodegenerative diseases such as Alzheimer's. The isoquinoline structure is known for its ability to interact with neurotransmitter systems, while thiophene derivatives often exhibit significant bioactivity.

1. Acetylcholinesterase Inhibition

One of the primary areas of research surrounding this compound is its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in the treatment of Alzheimer's disease as they help increase acetylcholine levels in the brain.

- In Vitro Studies : Preliminary studies indicate that this compound exhibits significant AChE inhibitory activity. The IC50 values for related compounds have been reported as low as 2.7 µM, indicating strong potential for therapeutic applications against cognitive decline associated with Alzheimer’s disease .

2. Antitumor Activity

Recent investigations have also explored the antitumor properties of this compound. The structural components suggest that it may interfere with cancer cell proliferation through multiple pathways:

- Cell Proliferation Assays : In cell line studies, derivatives similar to this compound have shown moderate to high potency in inhibiting cell growth in various cancer types, including breast and colon cancer .

Case Study 1: Acetylcholinesterase Inhibition

A study published in Journal of Medicinal Chemistry evaluated a series of oxalamide derivatives, including this compound. The results demonstrated that these compounds could significantly inhibit AChE activity in vitro, with promising binding affinities observed through molecular docking studies.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 5.0 | AChE Inhibition |

| N1-(...)-oxalamide | 3.0 | AChE Inhibition |

Case Study 2: Antitumor Activity

Another research effort focused on the antitumor effects of similar oxalamide compounds. The study reported that certain derivatives exhibited IC50 values under 10 µM against various cancer cell lines, indicating their potential as lead compounds for further development.

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| Compound B | Breast Cancer | 8.5 |

| N1-(...)-oxalamide | Colon Cancer | 7.3 |

Propiedades

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(4-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O2S/c1-17-8-10-20(11-9-17)26-24(29)23(28)25-15-21(22-7-4-14-30-22)27-13-12-18-5-2-3-6-19(18)16-27/h2-11,14,21H,12-13,15-16H2,1H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOLNLUWEIZPFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.